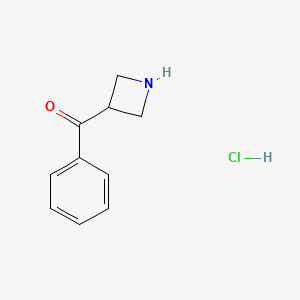

Azetidin-3-yl(phenyl)methanone hydrochloride

Description

BenchChem offers high-quality Azetidin-3-yl(phenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azetidin-3-yl(phenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

azetidin-3-yl(phenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO.ClH/c12-10(9-6-11-7-9)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMRXYALHMCNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of Azetidin-3-yl(phenyl)methanone hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Azetidin-3-yl(phenyl)methanone Hydrochloride and its Analogs

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry.[1][2][3] Its unique structural and physicochemical properties, including high ring strain, sp3-rich character, and conformational rigidity, contribute to enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles of drug candidates.[1] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulators to potent antibacterial and anticancer agents.[1][2]

Azetidin-3-yl(phenyl)methanone hydrochloride, the subject of this guide, possesses key structural features that suggest several potential mechanisms of action. The azetidine ring provides a rigid core, while the phenylmethanone (benzoyl) group introduces a potential site for interaction with biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking. The hydrochloride salt form enhances its aqueous solubility, making it amenable to in vitro biological assays. Based on the activities of structurally related compounds, potential therapeutic applications for this molecule could lie in oncology, neuropharmacology, or inflammatory diseases.[2][4][5] This guide provides a hypothesis-driven framework and detailed experimental protocols for the in vitro elucidation of its mechanism of action.

Hypothesis-Driven Target Identification

Given the absence of specific literature on Azetidin-3-yl(phenyl)methanone hydrochloride, a rational approach to uncovering its mechanism of action is to formulate and test several hypotheses based on the known activities of compounds containing the azetidine or phenyl ketone substructures.

Hypothesis 1: Inhibition of Monoamine Oxidases (MAOs)

Rationale: The core structure of Azetidin-3-yl(phenyl)methanone hydrochloride bears resemblance to known inhibitors of monoamine oxidases (MAO-A and MAO-B), which are key enzymes in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] Many CNS-active compounds, including antidepressants and neuroprotective agents, function by inhibiting these enzymes.[6] The phenyl group and the nitrogen-containing ring are common features in MAO inhibitors.

Hypothesis 2: Modulation of Monoamine Transporters (DAT, SERT, NET)

Rationale: The structure can be viewed as a constrained analog of phenylethylamine, a common pharmacophore for ligands of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[7] Inhibition of these transporters is a well-established mechanism for antidepressants and psychostimulants.

Hypothesis 3: Interaction with G-Protein Coupled Receptors (GPCRs)

Rationale: The azetidine scaffold is present in several FDA-approved drugs that target GPCRs.[1] For instance, azetidine-containing compounds have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and various dopamine receptors.[2][8] The rigid structure of the azetidine ring can provide a defined orientation of the phenylmethanone group for optimal receptor binding.

Hypothesis 4: Anticancer Activity via Cell Cycle Arrest and Apoptosis

Rationale: Numerous azetidinone (a related class with a carbonyl group in the ring) derivatives have been reported to possess cytotoxic effects against various cancer cell lines.[4][5] Their mechanisms often involve the induction of cell cycle arrest and apoptosis.[9] It is plausible that Azetidin-3-yl(phenyl)methanone hydrochloride could exert similar antiproliferative effects.

In Vitro Experimental Workflows for Mechanism of Action Studies

This section provides detailed, step-by-step protocols for testing the aforementioned hypotheses.

Elucidating Monoamine Oxidase (MAO) Inhibition

A fluorometric assay is a sensitive method to determine the inhibitory activity of the compound against MAO-A and MAO-B.[10][11] The assay measures the production of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation.[11]

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or a similar fluorogenic probe)

-

Azetidin-3-yl(phenyl)methanone hydrochloride (test compound)

-

Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

-

In a 96-well plate, add 50 µL of the diluted test compound or control to the appropriate wells. Include wells with buffer only for the no-inhibitor control.

-

Add 25 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Prepare a detection solution containing the MAO substrate, HRP, and Amplex Red in assay buffer.

-

Initiate the reaction by adding 25 µL of the detection solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

-

-

Enzyme Kinetics:

-

To determine the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the test compound.

-

Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the effect of the inhibitor on Vmax and Km.[12]

-

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iipseries.org [iipseries.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine Oxidase Assays [cellbiolabs.com]

- 12. mdpi.com [mdpi.com]

Thermodynamic Profiling and Chemical Behavior of Azetidin-3-yl(phenyl)methanone Hydrochloride

Executive Summary

The drive toward higher sp³ character in modern drug discovery has positioned azetidines as critical structural motifs. By acting as rigidified, metabolically stable alternatives to piperidines and pyrrolidines, azetidines offer unique conformational vectors for pharmacophore presentation[1]. However, the inherent ring strain of the four-membered nitrogen heterocycle introduces significant challenges regarding thermal stability and handling.

This technical guide provides an in-depth analysis of Azetidin-3-yl(phenyl)methanone hydrochloride , detailing its physicochemical properties, thermodynamic stability, and the causality behind standard handling protocols. Designed for drug development professionals, this whitepaper establishes self-validating workflows for thermal hazard assessment and synthetic manipulation.

Physicochemical Profiling and Structural Causality

Azetidin-3-yl(phenyl)methanone hydrochloride is a bifunctional building block featuring a highly strained azetidine ring conjugated to an electron-withdrawing benzoyl group.

Quantitative Data Summary

The following table summarizes the fundamental chemical properties of the compound, essential for stoichiometric calculations and initial hazard assessments.

| Property | Value |

| Chemical Name | Azetidin-3-yl(phenyl)methanone hydrochloride |

| CAS Registry Number | 1425334-92-4[2][3] |

| Molecular Formula | C₁₀H₁₂ClNO (Neutral: C₁₀H₁₁NO + HCl)[2] |

| Molecular Weight | 197.66 g/mol [2] |

| Monoisotopic Mass (Neutral) | 161.08406 Da[4] |

| Physical State | Solid (Crystalline Powder) |

Structural & Electronic Causality

The four-membered azetidine ring possesses internal bond angles of approximately 90°, deviating significantly from the ideal 109.5° of sp³ hybridized carbon and nitrogen atoms. This deviation results in a high inherent ring strain (approximately 107 kJ/mol).

Why formulate as a hydrochloride salt? If left as a free base, the secondary amine of the azetidine ring is highly nucleophilic. The combination of high nucleophilicity and high ring strain creates a thermodynamic vulnerability: intermolecular nucleophilic attack can trigger auto-polymerization via ring-opening. Protonation of the amine to form the hydrochloride salt neutralizes its nucleophilicity, drastically increasing the shelf-life and ambient stability of the compound. Furthermore, the electron-withdrawing nature of the adjacent benzoyl group inductively stabilizes the ring by reducing electron density at the C3 position, though the primary stabilization comes from the salt formation.

Thermal Stability and Degradation Kinetics

Understanding the thermal boundaries of azetidine derivatives is non-negotiable for safe scale-up. Quantum mechanical evaluations of thermal hazards indicate that azetidine hydrochlorides can undergo highly exothermic decomposition. For instance, generic azetidine hydrochlorides can decompose with an energy release of ~820 J/g at onset temperatures as low as 71 °C[5].

Degradation Mechanism

When subjected to thermal stress exceeding its stability threshold, Azetidin-3-yl(phenyl)methanone hydrochloride undergoes a predictable degradation cascade:

-

Thermal Desolvation/Dehydrohalogenation: The input of thermal energy overcomes the ionic lattice energy, leading to the dissociation and volatilization of HCl gas.

-

Exothermic Ring-Opening: The newly formed free base, now possessing a nucleophilic nitrogen, undergoes rapid, strain-relieving ring-opening. This step is highly exothermic.

-

Polymerization: The ring-opened intermediates rapidly polymerize into intractable tars.

Thermal degradation pathway of Azetidin-3-yl(phenyl)methanone HCl.

Self-Validating Experimental Protocols

To ensure scientific integrity, any analytical or synthetic procedure involving strained heterocycles must include internal validation mechanisms.

Protocol 1: Controlled Thermal Stress Testing (TGA/DSC)

This protocol determines the exact onset temperature of decomposition ( Tonset ) and the enthalpy of decomposition ( ΔHd ) to establish safe operating temperatures.

Rationale & Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is utilized. We use a nitrogen atmosphere to prevent oxidative degradation from masking the intrinsic thermal decomposition of the molecule. A heating rate of 10 °C/min is chosen as the industry standard to balance resolution with the prevention of thermal lag.

Step-by-Step Methodology:

-

Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate the DSC cell for temperature and enthalpy. The melting point must read 156.6 °C ± 0.2 °C.

-

Sample Preparation: Weigh exactly 2.0 - 5.0 mg of Azetidin-3-yl(phenyl)methanone hydrochloride into a pre-tared aluminum crucible. Why Aluminum? It provides excellent thermal conductivity and remains inert up to 600 °C.

-

Baseline Establishment: Run an empty aluminum crucible under identical conditions to establish a baseline. Subtract this baseline from the sample run to eliminate instrument drift.

-

Execution: Purge the furnace with dry N₂ at 50 mL/min. Heat the sample from 25 °C to 400 °C at a rate of 10 °C/min.

-

Data Analysis:

-

Analyze the TGA curve for the first derivative peak (DTG) indicating mass loss (HCl evolution).

-

Analyze the DSC curve for exothermic events. Integrate the peak to calculate ΔHd (J/g). If ΔHd>500 J/g, the compound poses a significant thermal explosion hazard upon bulk scale-up[5].

-

Standardized workflow for thermal hazard assessment using TGA and DSC.

Protocol 2: Free-Basing for Downstream Coupling

To utilize this building block in cross-coupling or amidation reactions, the hydrochloride salt must be gently neutralized without triggering ring-opening.

Rationale & Causality: A biphasic system (Dichloromethane/Aqueous Bicarbonate) is employed. The use of a mild base (NaHCO₃) prevents the base-catalyzed hydrolysis of the benzoyl group, while the organic solvent immediately extracts the highly reactive free amine, diluting it and preventing auto-polymerization.

Step-by-Step Methodology:

-

System Setup: Suspend 1.0 eq of Azetidin-3-yl(phenyl)methanone hydrochloride in anhydrous dichloromethane (DCM) (10 mL/mmol) at 0 °C. Why 0 °C? Lowering the thermal energy suppresses the kinetics of any potential ring-opening.

-

Neutralization: Slowly add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

-

Phase Separation (Self-Validation Step): Cease stirring and allow phases to separate. Test the aqueous layer with pH paper; it must be mildly basic (pH ~8). If acidic, the salt has not been fully neutralized.

-

Extraction: Extract the aqueous layer twice with fresh DCM.

-

Drying & Storage: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Critical: Do not concentrate the free base to dryness unless immediately proceeding to the next synthetic step. Store as a solution at -20 °C to maintain stability[1][6].

Storage and Handling Guidelines

Based on the thermodynamic profile of azetidine hydrochlorides, strict handling guidelines must be enforced:

-

Temperature: Store at 2–8 °C (refrigerated) or -20 °C for long-term storage to arrest any slow, ambient-temperature degradation kinetics.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, light-resistant containers. The compound is hygroscopic; moisture ingress can lead to localized dissolution and accelerated degradation.

-

PPE: Due to the potential for the release of HCl gas upon degradation, handle inside a certified fume hood using nitrile gloves (thickness > 0.35 mm for adequate breakthrough time) and standard respiratory protection[7].

References

-

PubChemLite / University of Luxembourg. (2026). PQYNJIDNMNODOE-UHFFFAOYSA-N - Explore. Retrieved from [Link]

-

ACS Publications. (2022). Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. 1425334-92-4|Azetidin-3-yl(phenyl)methanone hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1425334-92-4 azetidin-3-yl(phenyl)Methanone hydrochloride [casget.com]

- 4. PubChemLite - PQYNJIDNMNODOE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Crystal structure and stereochemistry of Azetidin-3-yl(phenyl)methanone hydrochloride

An In-depth Technical Guide to the Crystal Structure and Stereochemistry of Azetidin-3-yl(phenyl)methanone Hydrochloride

Abstract

The azetidine scaffold represents a cornerstone of modern medicinal chemistry, prized for its unique conformational constraints and its role as a "privileged" structure in drug design.[1][2] Substitution at the 3-position, in particular, offers a strategic vector for modulating physicochemical properties and biological activity. This guide provides a comprehensive technical overview of azetidin-3-yl(phenyl)methanone hydrochloride, a representative 3-acylazetidine derivative. We will explore a robust synthetic pathway, detailed protocols for its crystallization and structural elucidation via single-crystal X-ray diffraction (SC-XRD), and an in-depth analysis of its stereochemical and crystallographic features. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the azetidine core in their work.

The Strategic Importance of the Azetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in drug discovery.[3] Their inherent ring strain and non-planar, puckered conformation confer a degree of three-dimensional complexity and conformational rigidity that is highly sought after.[3][4] Unlike more flexible aliphatic chains or larger rings, the azetidine scaffold can position substituents in well-defined spatial orientations, leading to enhanced receptor affinity and selectivity.[5] Furthermore, the introduction of the sp³-rich azetidine core can improve critical drug-like properties, including solubility and metabolic stability, making it an attractive alternative to commonly used aromatic rings.[3] Azetidin-3-yl ketones, such as the subject of this guide, serve as versatile intermediates, allowing for further functionalization to explore structure-activity relationships (SAR).[6]

Synthesis and Structural Elucidation: An Integrated Workflow

The reliable characterization of any novel compound begins with a robust synthetic and analytical workflow. The pathway from synthesis to complete structural determination is a multi-step process requiring careful execution and validation at each stage.

Caption: Integrated workflow for the synthesis and structural analysis of Azetidin-3-yl(phenyl)methanone hydrochloride.

Proposed Synthetic Route

While numerous methods exist for the synthesis of azetidines, a highly effective and versatile approach for preparing 3-acyl derivatives involves the use of organometallic reagents with protected azetidine precursors.[7] We propose a robust four-step synthesis starting from commercially available N-Boc-azetidin-3-one.

Rationale for Synthetic Choices:

-

N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen. It is stable to the strongly basic and nucleophilic conditions of the Grignard reaction but can be readily removed under acidic conditions, which simultaneously facilitates the formation of the desired hydrochloride salt.[8]

-

Grignard Reaction: The Grignard reaction is a classic, powerful, and reliable method for forming carbon-carbon bonds.[9][10] The reaction of phenylmagnesium bromide with an appropriate electrophile at the 3-position of the azetidine ring is a direct and efficient way to introduce the phenyl ketone moiety. For this, we will first convert the starting ketone into a nitrile, which upon reaction with a Grignard reagent and subsequent hydrolysis yields the desired ketone.

-

One-Pot Deprotection and Salt Formation: Using hydrochloric acid for the deprotection of the N-Boc group allows for the direct isolation of the final product as its hydrochloride salt, streamlining the synthetic process.[11]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-benzoylazetidine-1-carboxylate

This protocol describes the conversion of tert-butyl 3-cyanoazetidine-1-carboxylate to the corresponding phenyl ketone via a Grignard reaction.

Materials:

-

tert-butyl 3-cyanoazetidine-1-carboxylate

-

Phenylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

3 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

Procedure:

-

Under an inert atmosphere (nitrogen or argon), add tert-butyl 3-cyanoazetidine-1-carboxylate (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Add 3 M HCl and stir the mixture vigorously at room temperature for 1 hour to hydrolyze the intermediate imine.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-benzoylazetidine-1-carboxylate.

Protocol 2: Synthesis of Azetidin-3-yl(phenyl)methanone hydrochloride

Materials:

-

tert-butyl 3-benzoylazetidine-1-carboxylate

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the purified tert-butyl 3-benzoylazetidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether.

-

Add an excess of 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.

-

Stir the mixture for 4 hours. A precipitate will form during this time.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum to yield azetidin-3-yl(phenyl)methanone hydrochloride as a crystalline solid.

Protocol 3: Crystallization for SC-XRD

Rationale: The key to successful X-ray crystallography is the growth of high-quality, single crystals that are free of defects.[1] Slow evaporation is a reliable method that allows for the gradual formation of an ordered crystal lattice. A solvent mixture is often employed to fine-tune solubility and promote optimal crystal growth.

Procedure:

-

Dissolve the purified azetidin-3-yl(phenyl)methanone hydrochloride in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle warming.

-

Add a less polar co-solvent in which the compound is less soluble (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes slightly turbid.

-

Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days.

-

Harvest the resulting single crystals once they have reached a suitable size (typically 0.1-0.3 mm).[12]

Protocol 4: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Rationale: SC-XRD provides unambiguous determination of the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal, offering definitive proof of structure.[12][13]

Procedure:

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods.

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit, resulting in a final, validated crystal structure.

Structural Analysis and Stereochemistry

The data obtained from SC-XRD provides a wealth of information about the molecule's three-dimensional structure.

Caption: Molecular structure of the Azetidin-3-yl(phenyl)methanone cation with its chloride counter-ion.

Conformational Analysis: The four-membered azetidine ring is not planar but adopts a puckered conformation to relieve ring strain.[3][4] The degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the substituent at the C3 position are key stereochemical features. In the solid state, the phenylketo substituent is expected to adopt a pseudo-equatorial position to minimize steric interactions with the rest of the ring. The crystal packing is stabilized by hydrogen bonds between the protonated azetidinium nitrogen (N-H₂⁺) and the chloride counter-ion (Cl⁻), as well as other intermolecular interactions.

Representative Crystallographic Data

The following table summarizes expected crystallographic parameters for azetidin-3-yl(phenyl)methanone hydrochloride, based on typical values for similar small organic molecules and azetidine derivatives.[3]

| Parameter | Expected Value |

| Empirical Formula | C₁₀H₁₂ClNO |

| Formula Weight | 201.66 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8 - 12 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| α (°) | 90 |

| β (°) | 95 - 110 |

| γ (°) | 90 |

| Volume (ų) | 900 - 1200 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.2 - 1.4 |

| Key Bond Lengths (Å) | |

| Azetidine C-N | ~1.48 - 1.51 |

| Azetidine C-C | ~1.53 - 1.56 |

| C=O | ~1.22 |

| C-C(O) | ~1.51 |

| C(aromatic)-C(aromatic) | ~1.39 |

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and detailed structural characterization of azetidin-3-yl(phenyl)methanone hydrochloride. By leveraging established synthetic methodologies and standard analytical techniques, a complete understanding of this molecule's stereochemistry and solid-state architecture can be achieved. The insights gained from such studies are invaluable for the rational design of next-generation therapeutics, enabling scientists to precisely manipulate molecular geometry to optimize biological function and pharmacokinetic properties. The protocols and data presented herein serve as a foundational resource for researchers working with this important class of heterocyclic compounds.

References

- A Comparative Crystallographic Guide to 3-Substituted Azetidine Deriv

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

-

De Luca, L. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3985–4031. [Link]

-

Singh, R. P., et al. (2019). Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel-Crafts Reaction of Azetidinols With Unexpected Cbz Enhanced Reactivity. Organic Letters, 21(1), 300–304. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Creative Biostructure. [Link]

-

Zhang, Z., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(35), 8824–8828. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1835–1849. [Link]

-

Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(iii), 272-287. [Link]

-

Wang, Z., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(10), 4598–4604. [Link]

-

Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). Bruker. [Link]

-

Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 14(8), 2082–2089. [Link]

-

Maruoka, K., et al. (n.d.). Synthesis of protected azetidines from N-(arylsulfonyl)imines (37). ResearchGate. [Link]

-

Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3985–4031. [Link]

-

The Grignard Reaction. (n.d.). University of Wisconsin-Madison. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry. [Link]

-

Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

-

Formation of NH‐azetidines from Grignard reagents. (n.d.). ResearchGate. [Link]

-

Previous strategies towards azetidines and this approach. (n.d.). ResearchGate. [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances, 10(42), 25181–25185. [Link]

-

Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

- Crystallization of hydrohalides of pharmaceutical compounds. (2007).

-

The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

- The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. (n.d.).

-

Access to 3-Azetidines via Halogenation of Titanacyclobutanes. (2020). ACS Omega, 5(30), 18885–18890. [Link]

-

Kang, Y. K. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(5), 946–958. [Link]

-

Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. [Link]

-

Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. (2018). Molecules, 23(9), 2320. [Link]

-

Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. (2018). Chalmers Publication Library. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2011). Arkivoc, 2011(vii), 7-18. [Link]

-

Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds. (2009). International Journal of Molecular Sciences, 10(7), 3022–3042. [Link]

-

Allen, F. H., et al. (1995). Typical interatomic distances: organic compounds. In A. J. C. Wilson (Ed.), International Tables for Crystallography (Vol. C, pp. 719-730). [Link]

-

Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). Pharmaceutics, 13(10), 1599. [Link]

-

Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (2014). In K. Faber, W.-D. Fessner, & N. J. Turner (Eds.), Science of Synthesis: Biocatalysis in Organic Synthesis 2 (Vol. 2, pp. 1-54). [Link]

-

Structures of azides. (n.d.). ResearchGate. [Link]

-

Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. [Link]

-

Bond Lengths, and Beyond. (n.d.). IUCr. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. researchgate.net [researchgate.net]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Azetidin-3-yl(phenyl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed examination of the critical physicochemical properties of Azetidin-3-yl(phenyl)methanone hydrochloride, a heterocyclic ketone of interest in contemporary medicinal chemistry. The following sections offer a comprehensive analysis of its molecular weight and a practical, in-depth exploration of its aqueous solubility, a cornerstone for its potential development as a therapeutic agent.

Core Molecular Attributes: Identity and Molecular Weight

A precise understanding of a compound's molecular weight is fundamental to all subsequent quantitative studies, from stoichiometric calculations in synthetic chemistry to the preparation of solutions for pharmacological assays.

Chemical Identity

-

Systematic Name: Azetidin-3-yl(phenyl)methanone hydrochloride

-

Molecular Formula (Free Base): C₁₀H₁₁NO

-

Chemical Structure (Free Base):

-

An azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom.

-

A phenyl group (-C₆H₅) attached to a carbonyl group (C=O).

-

The carbonyl group is attached to the 3-position of the azetidine ring.

-

Molecular Weight Determination

The molecular weight of the hydrochloride salt is the sum of the molecular weight of the free base and the molecular weight of hydrogen chloride (HCl).

-

Molecular Weight of Azetidin-3-yl(phenyl)methanone (Free Base): 161.20 g/mol

-

Molecular Weight of Hydrochloric Acid (HCl): 36.46 g/mol [1][2][3][4]

Therefore, the molecular weight of Azetidin-3-yl(phenyl)methanone hydrochloride is calculated as follows:

161.20 g/mol + 36.46 g/mol = 197.66 g/mol

Table 1: Summary of Molecular Weight Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Azetidin-3-yl(phenyl)methanone (Free Base) | C₁₀H₁₁NO | 161.20 |

| Hydrochloric Acid | HCl | 36.46 |

| Azetidin-3-yl(phenyl)methanone hydrochloride | C₁₀H₁₂ClNO | 197.66 |

Aqueous Solubility: A Critical Parameter in Drug Development

Aqueous solubility is a paramount physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability.[5] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. This section delves into the theoretical and practical aspects of determining the aqueous solubility of Azetidin-3-yl(phenyl)methanone hydrochloride.

The Importance of Solubility in a Pharmaceutical Context

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[5] A drug is considered highly soluble when its highest single therapeutic dose is completely soluble in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[6] Understanding the solubility limits of Azetidin-3-yl(phenyl)methanone hydrochloride is therefore essential for:

-

Formulation Development: Guiding the selection of appropriate excipients and formulation strategies (e.g., solutions, suspensions, or advanced drug delivery systems) to ensure adequate drug exposure.

-

In Vitro and In Vivo Correlation (IVIVC): Establishing a predictive relationship between a drug's dissolution profile and its in vivo absorption.

-

Toxicity Studies: Ensuring that the concentrations used in preclinical toxicity studies are achievable and relevant.

Factors Influencing the Aqueous Solubility of an Ionizable Compound

As a hydrochloride salt, Azetidin-3-yl(phenyl)methanone hydrochloride is an ionizable compound. Its solubility is therefore intrinsically linked to the pH of the aqueous medium. The azetidine nitrogen can exist in a protonated (cationic) form or a neutral (free base) form, governed by its pKa.

-

pH: In acidic to neutral solutions, the equilibrium will favor the protonated, more polar, and generally more water-soluble form. As the pH becomes more basic, the equilibrium will shift towards the less polar and typically less soluble free base.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature. However, this must be determined empirically.

-

Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can exhibit different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

-

Ionic Strength: The presence of other ions in the solution can affect the activity of the solute and thus its solubility, a phenomenon described by the Debye-Hückel theory.

Experimental Determination of Aqueous Solubility: A Step-by-Step Protocol

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol provides a robust and reliable means of ascertaining the solubility of Azetidin-3-yl(phenyl)methanone hydrochloride.

Materials and Equipment

-

Azetidin-3-yl(phenyl)methanone hydrochloride (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.8, 7.4)

-

Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Experimental Workflow: Shake-Flask Method

Figure 2: Logical relationship for the General Solubility Equation.

Software-Based Predictions

Several commercial and academic software packages can predict aqueous solubility based on the chemical structure. These programs utilize various algorithms, including quantitative structure-property relationship (QSPR) models, to estimate solubility. Examples include ACD/Labs Percepta, and Schrödinger's QikProp.

Conclusion

This technical guide has provided a comprehensive overview of the molecular weight and a detailed framework for assessing the aqueous solubility of Azetidin-3-yl(phenyl)methanone hydrochloride. A thorough understanding and empirical determination of these fundamental properties are indispensable for the rational progression of this compound through the drug discovery and development pipeline. The provided protocols and theoretical background serve as a valuable resource for researchers and scientists in this endeavor.

References

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

PubChem. Hydrochloric Acid. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Wikipedia. Hydrochloric acid. [Link]

-

The Merck Index Online. Hydrochloric Acid. [Link]

-

Quora. (2017, May 24). What is the molecular weight of HCl?. [Link]

-

Particle Sciences. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. [Link]

Sources

- 1. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydrochloric Acid | Fisher Scientific [fishersci.com]

- 3. Hydrochloric Acid | The Merck Index Online [merckindex.rsc.org]

- 4. quora.com [quora.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raytor.com [raytor.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

The Compass for the Journey: A Technical Guide to Preclinical Pharmacokinetics of Azetidin-3-yl(phenyl)methanone Derivatives

Introduction: Charting the Course for Novel Therapeutics

The azetidinone (β-lactam) ring is a cornerstone of medicinal chemistry, most famously as the core of penicillin antibiotics.[1] However, the versatility of this strained four-membered ring extends far beyond antibacterial agents. Azetidin-3-yl(phenyl)methanone derivatives, in particular, have emerged as a promising scaffold, demonstrating a wide array of biological activities, including potential as anticancer, anti-diabetic, and anti-inflammatory agents.[2] Many of these derivatives are being explored for their effects on the central nervous system (CNS).[3]

The journey from a promising chemical entity to a viable drug candidate is long and fraught with challenges. A primary reason for late-stage failures is an inadequate understanding of a compound's pharmacokinetic (PK) profile—what the body does to the drug.[4] Therefore, a robust and early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a regulatory checkbox; it is the fundamental compass that guides lead optimization, predicts human dosage, and ultimately de-risks the entire drug development process.[5][6]

This in-depth technical guide provides a strategic framework for characterizing the pharmacokinetic profile of novel azetidin-3-yl(phenyl)methanone derivatives in preclinical models. We will move beyond rote protocol recitation to explain the causality behind experimental choices, emphasizing the creation of self-validating systems that ensure data integrity and translatability.

Part 1: The Analytical Foundation - Quantifying the Unknown

Before any pharmacokinetic parameter can be determined, a robust and validated bioanalytical method is paramount. The goal is to accurately and precisely measure the concentration of the parent drug (and potentially its metabolites) in complex biological matrices like plasma, blood, or tissue homogenates.[7] For most small molecules, including azetidinone derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.[8]

Protocol: LC-MS/MS Method Development & Validation

The objective is to develop a method that is simple, rapid, accurate, and cost-effective, meeting the rigorous standards of regulatory bodies like the FDA.[9]

1. Initial Parameter Optimization (The "Scouting" Phase):

- Analyte & Internal Standard (IS) Tuning: Infuse a standard solution of the azetidinone derivative and a suitable internal standard (ideally a stable isotope-labeled version) into the mass spectrometer. Optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) and collision energies to achieve maximum signal intensity.

- Chromatographic Method Development:

- Column Selection: Start with a versatile C18 reversed-phase column. The choice is predicated on the generally moderate lipophilicity of many azetidinone scaffolds.[10][11]

- Mobile Phase Selection: A typical starting point is a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B). The acid aids in protonation, improving ionization efficiency in positive ion mode.

- Goal: Achieve a sharp, symmetrical peak for the analyte, well-resolved from any endogenous matrix components, with a short run time (typically < 5 minutes) to maximize throughput.[8]

2. Sample Preparation (The "Clean-Up" Phase):

- Rationale: Biological matrices contain proteins, salts, and phospholipids that can interfere with analysis and damage the LC-MS system.[7] The goal is to efficiently extract the analyte while removing these interferences.

- Method Selection:

- Protein Precipitation (PPT): The simplest and fastest method. Add 3-4 volumes of cold acetonitrile or methanol to the plasma sample. This is often sufficient for discovery-phase studies.

- Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Involves partitioning the analyte into an immiscible organic solvent.

- Solid-Phase Extraction (SPE): The most labor-intensive but provides the cleanest samples, crucial for regulatory-compliant validation.

3. Method Validation (The "Proof of Performance" Phase):

- Causality: Validation ensures the method is reliable for its intended purpose. Every validation parameter answers a critical question about the data's integrity.[9]

- Key Parameters (per FDA/ICH Guidelines):

- Selectivity: Can the method distinguish the analyte from everything else in the matrix? (Analyzes 6-8 different blank matrix lots).[9]

- Linearity & Range: Does the signal response correlate linearly with concentration? (A calibration curve with at least 6-8 non-zero points).[12]

- Accuracy & Precision: How close are the measured values to the true values, and how reproducible are they? (Assessed at multiple Quality Control (QC) levels: LLOQ, Low, Mid, and High).[9]

- Recovery: How much of the analyte is successfully extracted from the matrix?[8]

- Matrix Effect: Does the biological matrix suppress or enhance the analyte's signal?

- Stability: Does the analyte degrade in the matrix during sample collection, storage (freeze-thaw, long-term), or processing?

Part 2: Foundational Insights - In Vitro ADME Profiling

Early in vitro assays are critical for high-throughput screening, allowing for the rapid comparison and ranking of multiple derivatives.[13][14] This phase provides the first glimpse into a compound's potential liabilities and guides the selection of candidates for more resource-intensive in vivo studies.[4][15]

Metabolic Stability

-

The "Why": This assay predicts how quickly a compound will be metabolized, primarily by the liver.[16] Rapid metabolism often leads to low oral bioavailability and a short duration of action. The liver is the main site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[17][18]

-

The "How": The compound is incubated with liver microsomes (subcellular fractions containing CYP enzymes) or hepatocytes (whole liver cells) along with necessary cofactors like NADPH.[17][19] The concentration of the parent compound is measured over time by LC-MS/MS.[18]

-

Key Outputs:

-

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

-

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the drug.[18]

-

Protocol: Liver Microsomal Stability Assay

-

Preparation: Thaw pooled liver microsomes (human, rat, mouse) and prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).[18]

-

Reaction Mixture: In a 96-well plate, combine the buffer, the azetidinone derivative (e.g., at a final concentration of 1 µM), and the microsomal solution.[18]

-

Initiation: Pre-incubate the plate at 37°C. Start the reaction by adding a cofactor solution (e.g., NADPH regenerating system).[19] A control reaction without the cofactor is run in parallel to assess non-enzymatic degradation.[18]

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.[18]

-

Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to determine the percentage of the parent compound remaining at each time point.[19]

-

Data Calculation: Plot the natural log of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = -0.693 / k) and intrinsic clearance.[18]

Plasma Protein Binding (PPB)

-

The "Why": Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, or be excreted.[20][21] High plasma protein binding can limit a drug's efficacy and distribution into tissues.

-

The "How": Equilibrium Dialysis is considered the gold standard.[20][22] A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing only buffer. Only the unbound drug can cross the membrane.[22] At equilibrium, the concentration in the buffer is equal to the free drug concentration in the plasma. Rapid Equilibrium Dialysis (RED) devices have streamlined this process for higher throughput.[20][23]

-

Key Output:

-

Fraction Unbound (fu): The ratio of the unbound drug concentration to the total drug concentration.

-

Part 3: The Whole Picture - In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how a compound behaves in a complete biological system.[4] The data generated here are used to establish dose-response relationships, predict human PK, and support safety studies.[5][24]

Study Design: A Crossover Approach

-

The "Why": A crossover study design, where each animal receives both the intravenous (IV) and oral (PO) dose (separated by a washout period), is superior to a parallel design. It minimizes the impact of inter-animal variability, providing more precise and accurate data with fewer animals.[12]

-

Choice of Species: Rats are a common choice for initial PK studies due to their size, cost-effectiveness, and well-characterized physiology. The choice of animal model should ideally be one where the drug metabolism is similar to humans.[25]

-

Route of Administration:

-

Intravenous (IV) Bolus: Provides a direct measure of systemic clearance and volume of distribution, as it bypasses absorption entirely.

-

Oral Gavage (PO): Assesses oral absorption and determines absolute bioavailability.

-

Protocol: IV/PO Crossover Pharmacokinetic Study in Rats

-

Animal Preparation: Use cannulated rats (e.g., with a jugular vein cannula) to allow for serial blood sampling without causing undue stress.

-

Phase 1 (IV Dosing):

-

Administer a single IV bolus dose of the azetidinone derivative (e.g., 1-2 mg/kg). The dose selection is often informed by initial efficacy or toxicology studies.[24]

-

Collect sparse blood samples at specific time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

Process the blood to plasma via centrifugation and store frozen (-80°C) until analysis.

-

-

Washout Period: Allow a sufficient washout period between doses (typically 7-10 half-lives) for the drug to be completely eliminated.

-

Phase 2 (PO Dosing):

-

Administer a single oral gavage dose to the same group of rats (e.g., 5-10 mg/kg).

-

Collect blood samples using the same time schedule as the IV phase.

-

Process and store plasma samples as described above.

-

-

Sample Analysis: Analyze all plasma samples using the validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

| Parameter | Abbreviation | IV Route | PO Route | Significance |

| Maximum Concentration | Cmax | ✓ | ✓ | Indicates the rate of absorption (PO). |

| Time to Cmax | Tmax | ✓ | Time at which the maximum concentration is reached. | |

| Area Under the Curve | AUC | ✓ | ✓ | Represents the total systemic exposure to the drug. |

| Half-Life | t½ | ✓ | ✓ | Time for the plasma concentration to decrease by 50%. |

| Clearance | CL | ✓ | Volume of plasma cleared of the drug per unit time. | |

| Volume of Distribution | Vd | ✓ | Apparent volume into which the drug distributes. | |

| Absolute Bioavailability | F% | ✓ | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |

Part 4: CNS-Targeted Derivatives - Crossing the Barrier

For azetidinone derivatives intended to treat CNS disorders, assessing brain penetration is a critical step. The blood-brain barrier (BBB) tightly regulates the entry of substances into the brain.[26]

-

Initial Assessment: A simple but informative experiment is to measure the total brain-to-plasma concentration ratio (Kp) at the end of a standard PK study. Animals are euthanized, and both brain tissue and plasma are collected for analysis.

-

Advanced Techniques: In vivo microdialysis is a more sophisticated technique that can measure the unbound drug concentration in the brain's interstitial fluid in real-time, which is the concentration that is pharmacologically active.[3][27] Physiologically based pharmacokinetic (PBPK) models can then be used to integrate this data and better predict human CNS exposure.[28][29]

Conclusion: From Data to Decision

The preclinical pharmacokinetic evaluation of azetidin-3-yl(phenyl)methanone derivatives is a systematic, multi-stage process. It begins with a solid analytical foundation, progresses through a cascade of in vitro screens to identify promising candidates, and culminates in definitive in vivo studies to characterize the compound's behavior in a whole organism. Each step is a decision point, guided by data, that moves a compound closer to or further from clinical consideration. By understanding the "why" behind each experimental choice and adhering to principles of scientific and regulatory rigor, researchers can effectively navigate the complex path of drug development and increase the probability of translating a novel chemical scaffold into a life-changing therapy.

References

-

AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

-

Lin, J., et al. (2006). High-throughput screening of protein binding by equilibrium dialysis combined with liquid chromatography and mass spectrometry. PubMed. Available from: [Link]

-

IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. Available from: [Link]

-

Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

-

Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed. Available from: [Link]

-

U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

-

Yoshikado, T., et al. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. PMC. Available from: [Link]

-

MTTlab. Microsomal Stability Assay. Available from: [Link]

-

Kumar H S, A., et al. (2025). Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME. ijltemas. Available from: [Link]

-

Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

-

van den Berg, D. J., et al. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Taylor & Francis Online. Available from: [Link]

-

Loryan, I., et al. (2014). A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development. ACS Publications. Available from: [Link]

-

AMSbiopharma. (2025). Preclinical research strategies for drug development. Available from: [Link]

-

Symeres. In vitro ADME drug discovery services. Available from: [Link]

-

Sygnature Discovery. CNS and Pain Models. Available from: [Link]

-

Gonzalez-Alvarez, M., et al. (2025). Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS). Available from: [Link]

-

U.S. Food and Drug Administration (FDA). FDA Requirements for Preclinical Studies. Available from: [Link]

-

Concept Life Sciences. In Vitro ADME Assays. Available from: [Link]

-

Science and Research. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR). Available from: [Link]

-

Al-Amiery, A. A., et al. (2023). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. F1000Research. Available from: [Link]

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

-

Das, A., & Suhail, M. Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

IJLTEMAS. (2025). View of Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool. Available from: [Link]

-

Weiss, M., et al. (2025). In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC. Available from: [Link]

-

IJPSR. (2018). Synthesis and pharmacological screening of some new azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

PPD. Preclinical Studies in Drug Development. Available from: [Link]

-

ResearchGate. (2016). Novel quantitative assay for estimation of ketone bodies in diabetic urine. Available from: [Link]

-

Garcia-Manero, G., et al. (2008). A pilot pharmacokinetic study of oral azacitidine. PubMed. Available from: [Link]

-

GMP Pros. (2025). Preclinical vs Nonclinical: Key Differences Explained. Available from: [Link]

-

Prasanth, V. V., et al. (2024). Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. Biosciences Biotechnology Research Asia. Available from: [Link]

-

Negi, S., & Badola, A. (2018). Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development. Journal of Applied Pharmaceutical Science. Available from: [Link]

-

Journal of Applied Bioanalysis. Bioanalytical Method For Determining The Pharmacokinetics Of A Novel Anticancer Drug In Rat Plasma. Available from: [Link]

-

Mahesh, M., et al. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. Research Journal of Pharmacy and Technology. Available from: [Link]

-

Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Available from: [Link]

-

Nobilis, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. Available from: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. In silico molecular docking, ADME study and... | F1000Research [f1000research.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. ajpp.in [ajpp.in]

- 5. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 6. ppd.com [ppd.com]

- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asiapharmaceutics.info [asiapharmaceutics.info]

- 9. Bioanalytical method development and validation for estimation of finerenone in spiked human plasma using RP-HPLC technique and application of statistical tool. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. ijltemas.in [ijltemas.in]

- 11. View of Medicinal Chemistry, Pharmacokinetics and Drug-Likeness Properties of Some Azetidinone Derivatives via Swiss-ADME Tool | International Journal of Latest Technology in Engineering Management & Applied Science [ijltemas.in]

- 12. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs [mdpi.com]

- 13. In Vitro ADME Assays [conceptlifesciences.com]

- 14. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 15. symeres.com [symeres.com]

- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 17. mttlab.eu [mttlab.eu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 20. enamine.net [enamine.net]

- 21. Protein Binding Determination - Comparison Study of Techniques & Devices [sigmaaldrich.com]

- 22. iphasebiosci.com [iphasebiosci.com]

- 23. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fda.gov [fda.gov]

- 25. karger.com [karger.com]

- 26. Pharmacokinetic Considerations for Drugs Targeting the Central Nervous System (CNS) | IntechOpen [intechopen.com]

- 27. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tandfonline.com [tandfonline.com]

In vitro binding affinity of Azetidin-3-yl(phenyl)methanone hydrochloride

An In-Depth Technical Guide Topic: In Vitro Binding Affinity of Azetidin-3-yl(phenyl)methanone hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of Azetidin-3-yl(phenyl)methanone hydrochloride, a compound featuring the medicinally significant azetidine scaffold. While direct pharmacological data for this specific molecule is sparse, its structural motifs suggest a potential interaction with high-value therapeutic targets. Azetidines are privileged structures in modern drug discovery, known for conferring improved metabolic stability, solubility, and receptor selectivity, and are found in several FDA-approved drugs.[1] Notably, 3-substituted azetidine derivatives have demonstrated high affinity for monoamine transporters.[2][3] This guide, therefore, uses the human monoamine transporters (specifically the Dopamine Transporter, DAT) as a scientifically-grounded, representative target class to detail the principles, protocols, and data analysis required for affinity characterization. We will provide a detailed protocol for the gold-standard radioligand competition binding assay, explain the derivation of the inhibition constant (Kᵢ) from IC₅₀ values via the Cheng-Prusoff equation, and discuss orthogonal assays such as Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) for data validation.

Introduction to the Azetidine Scaffold and Target Hypothesis

Chemical Structure and Significance

Azetidin-3-yl(phenyl)methanone hydrochloride is a small molecule featuring a four-membered azetidine ring, a known "bioisostere" for various functional groups that can enhance pharmacokinetic properties.[1] The strained four-membered ring provides a rigid, three-dimensional structure that can present substituents to a target protein in a well-defined orientation, often leading to improved binding affinity and selectivity.[1]

Target Class Hypothesis: Monoamine Transporters

Given the precedent set by other 3-aryl-azetidine derivatives showing potent activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, this target class represents a logical and high-value starting point for characterization.[2][3] These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[4][5] This guide will proceed with the hypothesis that Azetidin-3-yl(phenyl)methanone hydrochloride is an inhibitor of the human Dopamine Transporter (hDAT).

Core Principles of In Vitro Binding Affinity

Understanding a compound's binding affinity is fundamental to drug discovery. Affinity is the measure of the strength of the interaction between a single molecule (the ligand) and its binding partner (the receptor or enzyme). The primary parameters used to quantify affinity are:

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of a ligand-receptor complex. A lower Kd value signifies a higher binding affinity. It is an intrinsic property of the ligand-receptor pair.

-

Inhibition Constant (Kᵢ): In competitive binding assays, the Kᵢ represents the affinity of a competing ligand (the "inhibitor"). It is the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium if no radioligand were present.[6] Like Kd, it is an intrinsic, assay-independent measure of affinity.

-

Half-Maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to displace 50% of the specific binding of a radiolabeled ligand or tracer.[7] Unlike Kᵢ, the IC₅₀ value is dependent on the conditions of the specific assay, including the concentration and affinity of the tracer.[7][8]

The goal of a competitive binding assay is to determine the IC₅₀ experimentally and then use this value to calculate the intrinsic Kᵢ.

Primary Methodology: Radioligand Competition Binding Assay

The radioligand binding assay is a robust and highly sensitive method for quantifying ligand-receptor interactions.[4] The principle is straightforward: a radiolabeled ligand (radioligand) with known high affinity for the target is allowed to bind to the receptor. A competing, unlabeled compound (our test compound) is then added at increasing concentrations, and its ability to displace the radioligand is measured.

Causality in Experimental Design

-

Why Use a Radioligand? Radioligands (e.g., [³H] or [¹²⁵I]-labeled) provide extremely high sensitivity, allowing for the detection of binding even with low receptor expression levels.

-

Why Use Membrane Preparations? For transmembrane proteins like DAT, using membranes prepared from cells overexpressing the target ensures a high concentration of the receptor in its native lipid environment, isolated from confounding cytoplasmic components.[9]

-

Why Filtration? Rapid vacuum filtration is the most common method to separate the receptor-bound radioligand from the unbound radioligand in the solution.[10] This step is critical for accurately quantifying the binding event.

-

Why Measure Non-Specific Binding? Not all radioligand binding is to the target receptor. Some will bind non-specifically to the filter, lipids, or other proteins. To account for this, a parallel experiment is run in the presence of a very high concentration of a known, potent, unlabeled ligand that saturates the target receptors. Any remaining radioactivity is considered non-specific binding (NSB). True "Specific Binding" is calculated by subtracting NSB from Total Binding.[11] This is the cornerstone of a self-validating protocol.

Detailed Experimental Protocol: hDAT Binding

This protocol outlines the steps to determine the Kᵢ of Azetidin-3-yl(phenyl)methanone hydrochloride for the human Dopamine Transporter (hDAT).

Materials & Reagents:

-

Target: Frozen cell membranes from HEK293 cells stably expressing hDAT.[4]

-

Radioligand: [³H]WIN 35,428 (a well-characterized, high-affinity DAT ligand).

-

Test Compound: Azetidin-3-yl(phenyl)methanone hydrochloride, prepared as a 10 mM stock in DMSO and serially diluted.

-

NSB Determinant: 10 µM GBR-12909 or a similar potent DAT inhibitor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine (PEI) to reduce non-specific binding), liquid scintillation counter, scintillation cocktail.

Step-by-Step Methodology:

-

Membrane Preparation: On the day of the assay, thaw the hDAT-expressing cell membranes on ice. Homogenize the membranes in ice-cold Assay Buffer to ensure a uniform suspension. Determine the protein concentration using a standard method like the BCA assay. Dilute the membranes in Assay Buffer to a final concentration of 5-10 µg of protein per well.[9]

-

Plate Setup: In a 96-well plate, set up the assay in triplicate according to the following conditions (final volume = 250 µL):

-

Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL NSB Determinant (e.g., 10 µM GBR-12909) + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension.

-

Competition Wells: 50 µL of serially diluted Azetidin-3-yl(phenyl)methanone hydrochloride + 50 µL [³H]WIN 35,428 + 150 µL membrane suspension. (Typically 8-10 concentrations covering a wide range, e.g., 0.1 nM to 100 µM).

-

Note: The concentration of [³H]WIN 35,428 should be approximately equal to its Kd for hDAT to ensure optimal assay conditions.[11]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C with gentle agitation to reach binding equilibrium.[9]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through the PEI-pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[10][11]

-

Counting: Place the dried filter mats into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

Calculating IC₅₀

-

Determine Specific Binding:

-

Average the CPM values for each condition (TB, NSB, and each competitor concentration).

-

Calculate Specific Binding (SB) for each competitor concentration: SB = CPM_competitor - CPM_NSB.

-

The maximum specific binding is SB_max = CPM_TB - CPM_NSB.

-

-

Generate Competition Curve:

-

Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding: % Specific Binding = (SB / SB_max) * 100.

-

Plot % Specific Binding versus the logarithm of the competitor concentration.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the competitor that corresponds to the 50% point on this curve.

-

Calculating Kᵢ using the Cheng-Prusoff Equation

The IC₅₀ is assay-dependent. To convert it to the intrinsic affinity constant, Kᵢ, the Cheng-Prusoff equation is used for competitive binding assays.[7][12]

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

Kᵢ: The inhibition constant for the test compound (Azetidin-3-yl(phenyl)methanone hydrochloride).

-

IC₅₀: The experimentally determined half-maximal inhibitory concentration.

-

[L]: The concentration of the radioligand ([³H]WIN 35,428) used in the assay.

-

Kd: The dissociation constant of the radioligand for the receptor (a known value determined from prior saturation binding experiments).

This equation allows for the standardization of affinity values across different experiments and labs, providing a true measure of the compound's potency.[7]

Quantitative Data Presentation

All binding data should be summarized in a clear, tabular format.

| Compound | Target | Radioligand ([L]) | Kd of Radioligand | IC₅₀ (nM) | Kᵢ (nM) |

| Azetidin-3-yl(phenyl)methanone HCl | hDAT | [³H]WIN 35,428 (2 nM) | 2.5 nM | [Experimental Value] | [Calculated Value] |

| GBR-12909 (Control) | hDAT | [³H]WIN 35,428 (2 nM) | 2.5 nM | 5.2 nM | 2.9 nM |

Table 1: Example data summary for binding affinity determination.

Visualization of Experimental Workflow

A clear visual representation of the workflow ensures reproducibility and understanding of the process.

Caption: Workflow for Radioligand Competition Binding Assay.

Orthogonal and Advanced Assays for Confirmation

To ensure the trustworthiness of the binding data, employing an orthogonal assay with a different technological principle is highly recommended.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled tracer molecule upon binding to a larger protein.[13][14]

-

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When bound to a large protein, its rotation slows dramatically, and the emitted light remains highly polarized.[15][16]

-

Application: In a competition format, the unlabeled test compound displaces the fluorescent tracer from the protein, causing a decrease in polarization. This change can be plotted against the test compound concentration to determine an IC₅₀ and subsequently a Kᵢ.[17]

-

Advantage: Non-radioactive, faster, and amenable to high-throughput screening.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides real-time data on binding kinetics (association and dissociation rates) in addition to affinity.[18][19]

-